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Compound of Interest

Compound Name: N-propylhexa-2,4-dienamide

Cat. No.: B15408360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2E,4E)-N-propylhexa-2,4-dienamide is a derivative of sorbic acid, an established food

preservative. As a member of the α,β-unsaturated amide class of compounds, it holds potential

for investigation in various scientific domains, particularly in drug discovery and materials

science. This technical guide provides a detailed overview of its structure, predicted

physicochemical properties, a plausible synthetic route with a detailed experimental protocol,

and predicted spectroscopic data. Furthermore, it explores the potential biological significance

of this compound class by illustrating a key signaling pathway associated with the antifungal

activity of related α,β-unsaturated amides.

Chemical Structure and Properties
(2E,4E)-N-propylhexa-2,4-dienamide possesses a nine-carbon backbone featuring a

conjugated diene system and a secondary amide functional group. The "(2E,4E)" designation

specifies the stereochemistry of the two double bonds as trans.

Table 1: Predicted Physicochemical Properties of (2E,4E)-N-propylhexa-2,4-dienamide
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Property Predicted Value Notes

Molecular Formula C₉H₁₅NO ---

Molecular Weight 153.22 g/mol ---

Appearance
Colorless to pale yellow solid

or liquid

Based on properties of similar

N-alkyl amides.

Melting Point
Predicted to be low, potentially

near room temperature

N-monoalkyl substituted

amides often have lower

melting points than

unsubstituted amides.

Boiling Point
> 200 °C (at atmospheric

pressure)

Amides generally exhibit high

boiling points due to strong

intermolecular hydrogen

bonding.

Solubility

Soluble in organic solvents

(e.g., ethanol, acetone,

dichloromethane); sparingly

soluble in water

The alkyl chain reduces water

solubility compared to the

parent carboxylic acid.

pKa ~17 (for the N-H proton)
Amide protons are generally

weakly acidic.

Synthesis and Experimental Protocols
The synthesis of (2E,4E)-N-propylhexa-2,4-dienamide can be achieved through the amidation

of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with propylamine. A common method for this

transformation involves the activation of the carboxylic acid, for example, by converting it to an

acyl chloride, followed by reaction with the amine.

Synthesis of (2E,4E)-Hexa-2,4-dienoyl Chloride
Experimental Protocol:

To a stirred solution of (2E,4E)-hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane

(DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq)
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dropwise at 0 °C.

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction

progress can be monitored by the cessation of gas evolution.

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude

(2E,4E)-hexa-2,4-dienoyl chloride, which can be used in the next step without further

purification.

Synthesis of (2E,4E)-N-propylhexa-2,4-dienamide
Experimental Protocol:

Dissolve the crude (2E,4E)-hexa-2,4-dienoyl chloride (1.0 eq) in anhydrous DCM under an

inert atmosphere.

Cool the solution to 0 °C and add a solution of propylamine (1.1 eq) and triethylamine (1.2

eq) in DCM dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-N-
propylhexa-2,4-dienamide.
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Figure 1: Synthetic workflow for (2E,4E)-N-propylhexa-2,4-dienamide.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2E,4E)-N-propylhexa-
2,4-dienamide based on the analysis of similar N-alkyl dienamides.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20 dd, J ≈ 15.0, 10.0 Hz 1H H-3

~6.25 m 2H H-4, H-5

~5.80 d, J ≈ 15.0 Hz 1H H-2

~5.50 br s 1H N-H

~3.25 q, J ≈ 7.0 Hz 2H N-CH₂

~1.80 d, J ≈ 7.0 Hz 3H H-6 (CH₃)

~1.55 sextet, J ≈ 7.0 Hz 2H N-CH₂-CH₂

~0.90 t, J ≈ 7.0 Hz 3H N-CH₂-CH₂-CH₃

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~166.0 C=O (Amide Carbonyl)

~142.0 C-4

~140.0 C-5

~128.0 C-3

~120.0 C-2

~41.0 N-CH₂

~23.0 N-CH₂-CH₂

~18.0 C-6 (CH₃)

~11.5 N-CH₂-CH₂-CH₃

Table 4: Predicted FTIR and Mass Spectrometry Data

Technique Predicted Peaks/Values Interpretation

FTIR (neat) ~3300 cm⁻¹ (br) N-H stretch

~3030 cm⁻¹ =C-H stretch

~2960, 2870 cm⁻¹ C-H stretch (alkyl)

~1650 cm⁻¹ (strong) C=O stretch (Amide I)

~1620 cm⁻¹ C=C stretch

~1550 cm⁻¹ N-H bend (Amide II)

Mass Spec (EI) m/z 153 [M]⁺ Molecular ion

m/z 110 [M - C₃H₇]⁺

m/z 95 [C₆H₇O]⁺

m/z 81 [C₆H₉]⁺
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Potential Biological Activity and Signaling Pathway
α,β-Unsaturated amides are a class of compounds that have garnered interest in drug

discovery due to their diverse biological activities. Notably, some have been investigated as

antifungal agents. One of the key mechanisms of action for certain antifungal drugs is the

inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol

biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell

membrane, and its depletion leads to cell growth inhibition and death.
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Figure 2: Hypothesized antifungal mechanism of action via CYP51 inhibition.

This diagram illustrates the potential mechanism by which an α,β-unsaturated amide like

(2E,4E)-N-propylhexa-2,4-dienamide could act as an antifungal agent. By inhibiting the
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CYP51 enzyme, it would disrupt the synthesis of ergosterol, compromising the integrity of the

fungal cell membrane.

Conclusion
This technical guide provides a foundational understanding of (2E,4E)-N-propylhexa-2,4-
dienamide for scientific professionals. While this specific molecule may not be extensively

characterized in existing literature, by drawing upon the known chemistry and biology of related

compounds, we can establish a strong basis for its synthesis, characterization, and potential

biological investigation. The provided protocols and predicted data serve as a valuable starting

point for researchers interested in exploring the properties and applications of this and other

novel α,β-unsaturated amides.

To cite this document: BenchChem. [(2E,4E)-N-propylhexa-2,4-dienamide: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15408360#2e-4e-n-propylhexa-2-4-dienamide-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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